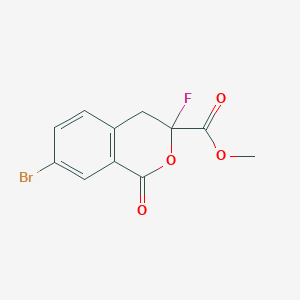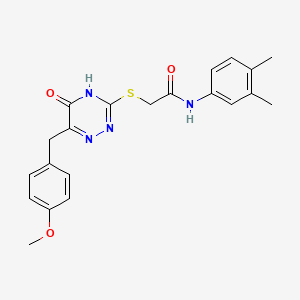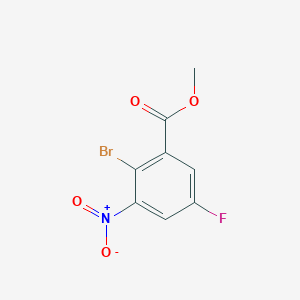![molecular formula C19H23ClN2O3S2 B2388117 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide CAS No. 1251595-96-6](/img/structure/B2388117.png)
3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Thiophene derivatives, such as the compound , are synthesized through various methods. One of the common methods is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, which is a five-membered ring made up of one sulfur atom . The compound also contains a chlorophenyl group, a methylsulfamoyl group, and a methylcyclohexyl group.Aplicaciones Científicas De Investigación
Environmental Impact and Degradation
Research has extensively evaluated the environmental consequences of chlorophenols, compounds similar in structural aspects to the chlorophenyl group in 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide. These compounds exhibit moderate toxicity to aquatic and mammalian life, with significant impacts upon long-term exposure. The persistence of these compounds in the environment depends on the presence of capable microflora for biodegradation, highlighting the importance of understanding their environmental fate and degradation mechanisms (Krijgsheld & Gen, 1986).
Synthesis and Applications of Sulfonamides
Sulfonamides, featuring in the molecular structure of the subject compound, are pivotal in various clinical and industrial applications. A review spanning 2008 to 2012 elaborates on the evolution of sulfonamide compounds, including their role in treating numerous conditions and their potential in creating new drugs. This showcases the versatility and significance of sulfonamide structures in medicinal chemistry and beyond, underscoring the ongoing need for novel compounds for targeted therapeutic and diagnostic purposes (Carta, Scozzafava, & Supuran, 2012).
Thiophene Derivatives and Their Importance
Thiophene derivatives, integral to the molecular architecture of this compound, are prominent in various scientific fields due to their unique properties. These compounds are essential in developing antimicrobial, anticancer, and anti-inflammatory agents, reflecting their broad applicability in drug development and other areas such as organic materials due to their electronic attributes. The synthesis and application of thiophene derivatives are a focal point of research, indicating the critical role of thiophene structures in advancing pharmaceuticals and materials science (Xuan, 2020).
Potential Environmental and Health Impacts
Understanding the environmental and health impacts of compounds structurally related to this compound is crucial. Studies on chlorinated solvents and their metabolites, sharing similarities with parts of the compound , have pointed to various adverse effects, including toxicity to specific organs and potential carcinogenicity. These insights stress the importance of assessing occupational exposures and environmental releases of such chemicals to mitigate health risks (Ruder, 2006).
Propiedades
IUPAC Name |
3-[(4-chlorophenyl)-methylsulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O3S2/c1-13-3-7-15(8-4-13)21-19(23)18-17(11-12-26-18)27(24,25)22(2)16-9-5-14(20)6-10-16/h5-6,9-13,15H,3-4,7-8H2,1-2H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQKUVGYOUHZEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2=C(C=CS2)S(=O)(=O)N(C)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

palladium(II)](/img/structure/B2388034.png)
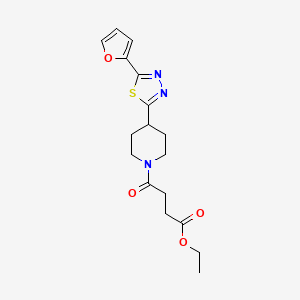
![1-(4-fluorophenyl)-5-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2388037.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-tosylpropanamide](/img/structure/B2388038.png)

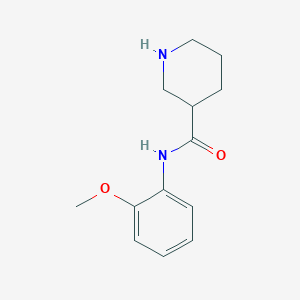
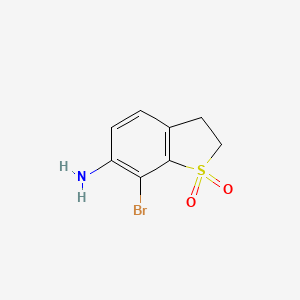
![6-acetyl-N-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2388042.png)
amino}ethan-1-ol](/img/structure/B2388046.png)
